molecular formula C21H18FN3O B2527733 N-({[2,3'-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1903071-16-8

N-({[2,3'-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2527733
CAS No.: 1903071-16-8
M. Wt: 347.393
InChI Key: RENWZZZGBKOKIS-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that features a bipyridine moiety, a fluorophenyl group, and a cyclopropane carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between pyridine derivatives.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Cyclopropane ring formation: This can be done using a cyclopropanation reaction, often involving diazo compounds and transition metal catalysts.

    Amide bond formation: The final step involves coupling the cyclopropane carboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bipyridine or fluorophenyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features, which might interact with biological targets.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The bipyridine moiety could chelate metal ions, while the fluorophenyl and cyclopropane groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({[2,2’-bipyridine]-4-yl}methyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide
  • N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-methylphenyl)cyclopropane-1-carboxamide

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding interactions with biological targets compared to other halogens or substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c22-18-5-3-17(4-6-18)21(8-9-21)20(26)25-13-15-7-11-24-19(12-15)16-2-1-10-23-14-16/h1-7,10-12,14H,8-9,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENWZZZGBKOKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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